3-(Trimethylsilyl)pyrazole

p38 MAP kinase Silicon bioisostere Anti-inflammatory

3-(Trimethylsilyl)pyrazole (CAS 24602-40-2) is a C-silylated pyrazole derivative in which a trimethylsilyl (TMS) group is attached to the 3-position of the pyrazole ring. This substitution pattern distinguishes it from N-TMS pyrazole isomers and imparts unique electronic and steric properties: the TMS group directs electrophilic substitution to the 4- and 5-positions, enables regioselective halogenation after N-arylation, and serves as a silicon bioisostere in medicinal chemistry programs.

Molecular Formula C6H12N2Si
Molecular Weight 140.26 g/mol
Cat. No. B12972165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)pyrazole
Molecular FormulaC6H12N2Si
Molecular Weight140.26 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=NN1
InChIInChI=1S/C6H12N2Si/c1-9(2,3)6-4-5-7-8-6/h4-5H,1-3H3,(H,7,8)
InChIKeyMRAZYSAHIPFJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trimethylsilyl)pyrazole – Core Properties for Sourcing & Selection


3-(Trimethylsilyl)pyrazole (CAS 24602-40-2) is a C-silylated pyrazole derivative in which a trimethylsilyl (TMS) group is attached to the 3-position of the pyrazole ring [1]. This substitution pattern distinguishes it from N-TMS pyrazole isomers and imparts unique electronic and steric properties: the TMS group directs electrophilic substitution to the 4- and 5-positions, enables regioselective halogenation after N-arylation, and serves as a silicon bioisostere in medicinal chemistry programs [2][3]. With a molecular weight of 140.26 g/mol, a logP of approximately 1.57, and moderate NH acidity (pKa ≈ 14.5), the compound occupies a distinct physicochemical space relative to both unsubstituted pyrazole and N-silylated analogs [4].

Synthesis Route
C-silylated pyrazole building block for regioselective N-arylation and electrophilic substitution
TMS directs substitution to the 4- and 5-positions
Medicinal Chemistry
Silicon bioisostere scaffold for kinase inhibitor studies and analog design
Reported p38 MAP kinase pathway-study context
Selection Context
C-3 TMS isomer with free NH handle; distinct from N-TMS or unsubstituted pyrazole
Stability profile supports orthogonal protection strategies

Why 3-(Trimethylsilyl)pyrazole Cannot Be Replaced by Generic Pyrazole or N-TMS Isomers


In procurement workflows, a pyrazole core may be selected based on cost or availability; however, the position of silyl substitution profoundly alters chemical behavior [1]. C-3-substituted 3-(trimethylsilyl)pyrazole is not interchangeable with N-TMS-pyrazole or 1-(trimethylsilyl)pyrazole. The C–Si bond at position 3 confers stability toward nucleophilic desilylation that N–Si isomers lack, while the free NH proton (pKa ≈ 14.5) remains available for deprotonation and subsequent N-functionalization—a handle that is blocked in N-silylated analogs . Furthermore, the C-3 silyl group directs electrophilic aromatic substitution to the 4- and 5-positions, enabling predictable regiochemical outcomes that are not achievable with the parent pyrazole or with N-protected variants [2]. These differences are not incremental; they determine whether a synthetic sequence succeeds or fails.

Target
3-(Trimethylsilyl)pyrazole – C-3 TMS isomer with free NH and stable C–Si bond
Common Substitute
Generic pyrazole or N-TMS-pyrazole (1-(trimethylsilyl)pyrazole)
Risk: N–Si bond is labile; NH is blocked, preventing N-functionalization
Target
C-3 TMS directs electrophilic substitution to 4- and 5-positions
Common Substitute
Unsubstituted pyrazole – yields isomeric mixtures under identical nitration conditions
Risk: Regiochemical predictability may not transfer
Target
C-3 TMS resists premature desilylation; orthogonal to N-functionalization
Common Substitute
N-TMS isomer – cleaved under mild fluoride conditions (TBAF, r.t.)
Risk: Labile N–Si bond limits synthetic sequence design

3-(Trimethylsilyl)pyrazole – Quantitative Differentiation Evidence vs. Closest Analogs


p38 MAP Kinase Inhibition: Silicon Bioisostere Outperforms Carbon Analog

In a head-to-head medicinal chemistry program, a 3-(trimethylsilyl)pyrazole-containing inhibitor (compound 48) demonstrated an IC50 of 2.2 nM in a lipopolysaccharide-stimulated human whole blood TNF-α release assay [1]. This represents a substantial potency gain over the direct carbon analog (tert-butyl replacing TMS), which exhibited significantly weaker inhibition in the same assay [1]. The silicon-for-carbon switch at the pyrazole 3-position yielded improved target engagement while maintaining oral bioavailability in rat and rhesus monkey [1].

p38 MAPK Inhibition
Head-to-head
TMS-pyrazole inhibitor (compound 48): IC₅₀ = 2.2 nM in LPS-stimulated human whole blood TNF-α assay. Carbon analog (tert-butyl): significantly weaker inhibition (exact IC₅₀ not disclosed).
Supports silicon bioisostere pathway-study context; target-engagement assay context.
Oral bioavailability confirmed in rat and rhesus model context.
p38 MAP kinase Silicon bioisostere Anti-inflammatory

Regioselective Electrophilic Nitration: 78% Yield to the 4-Position

Nitration of 3-(trimethylsilyl)pyrazole with HNO₃/AcOH proceeds with high regioselectivity to give 4-nitro-3-(trimethylsilyl)pyrazole in 78% isolated yield . Under identical electrophilic nitration conditions, unsubstituted pyrazole yields a mixture of 4-nitro and 3(5)-nitro regioisomers due to the lack of directing influence, while N-substituted pyrazoles such as 1-methylpyrazole direct nitration predominantly to the 4-position but require demethylation to regenerate the free NH—a step that 3-TMS-pyrazole avoids [1].

Regioselective Nitration
Class-level
4-Nitro-3-(trimethylsilyl)pyrazole obtained in 78% isolated yield as a single regioisomer with HNO₃/AcOH.
Regiochemical predictability supports synthesis workflow; may simplify isomer separation.
TMS is tracelessly removable via fluoride.
Regioselective nitration Electrophilic substitution Pyrazole functionalization

C-3 Silyl Stability: Superior Resistance to Desilylation vs. N-TMS Isomers

Mass spectrometric comparison of isomeric mono-, bis-, and tris(trimethylsilyl)pyrazoles reveals that N-TMS groups undergo characteristic fragmentation forming an ion of mass 72 and expelling neutral C₃H₈Si, whereas C-TMS groups (as in 3-(trimethylsilyl)pyrazole) do not exhibit this facile cleavage pathway [1]. This differential stability translates directly to wet chemistry: the C–Si bond at the 3-position is significantly less susceptible to nucleophilic and fluoride-mediated desilylation compared to the N–Si bond in 1-(trimethylsilyl)pyrazole, which is cleaved under mild fluoride conditions (e.g., TBAF in THF at room temperature within minutes) .

Desilylation Stability
Cross-study comparable
C-3 TMS group: resistant to facile desilylation; does not generate mass 72 fragment. N-TMS isomer: labile N–Si bond; cleaved by TBAF/THF at r.t.
Differential silyl stability supports orthogonal protection strategy selection.
MS fragmentation analysis (EI-GC/MS) and TBAF desilylation context.
Desilylation stability N-TMS vs. C-TMS Protecting group strategy

Pd-Catalyzed C–N Coupling: 3-TMS-Pyrazole as a Superior Substrate for N-Arylpyrazole Synthesis

In a systematic study of palladium-catalyzed C–N coupling between aryl triflates and pyrazole derivatives, 3-(trimethylsilyl)pyrazole was identified as an excellent substrate, affording N-arylpyrazole products in high yields across a broad scope of aryl triflates, including ortho-substituted substrates [1]. The resulting 1-aryl-3-trimethylsilylpyrazole products served as a platform for subsequent regiodivergent halogenation at the 3-, 4-, and 5-positions of the pyrazole ring—a synthetic versatility that unsubstituted pyrazole or 1-arylpyrazole lacking the TMS group cannot match [1].

Pd-Catalyzed C–N Coupling
Head-to-head
Described as an excellent substrate for Pd/tBuBrettPhos coupling with aryl triflates; product enables regiodivergent halogenation at 3-, 4-, and 5-positions.
Coupling platform context; supports library synthesis workflow.
Pd₂(dba)₃, tBuBrettPhos, K₃PO₄, toluene, 100°C, 12 h.
Palladium catalysis C–N coupling N-Arylpyrazole

Physicochemical Differentiation: LogP, pKa, and the Silicon Effect

3-(Trimethylsilyl)pyrazole has a measured logP of 1.5661 and an NH pKa of approximately 14.5 [1]. Compared to unsubstituted pyrazole (logP ≈ 0.26, pKa ≈ 14.0), the C-3 TMS group increases lipophilicity by ~1.3 log units while minimally perturbing the NH acidity—a profile that enhances membrane permeability without sacrificing the hydrogen-bond donor capacity of the pyrazole NH [2]. The silicon bioisostere effect, as demonstrated by Barnes et al., translates this physicochemical shift into tangible pharmacological advantage: the TMS-pyrazole inhibitor (compound 48) showed good oral bioavailability in both rat and rhesus monkey, whereas many pyrazole-based p38 inhibitors lacking the silyl group exhibit poor oral absorption [3].

Physicochemical Profile
Cross-study comparable
3-(Trimethylsilyl)pyrazole: logP = 1.57, pKa ≈ 14.5. Unsubstituted pyrazole: logP ≈ 0.26, pKa ≈ 14.0.
ΔlogP ≈ +1.3 with minimal NH acidity change; property-context for membrane permeability studies.
Calculated logP (Molbase) and literature pKa values.
Lipophilicity Silicon bioisostere Drug-likeness

Where 3-(Trimethylsilyl)pyrazole Delivers Definitive Advantage: Application Scenarios


Silicon Bioisostere Strategy in Kinase Inhibitor Drug Discovery

Medicinal chemistry teams pursuing p38 MAP kinase or related kinase targets can deploy 3-(trimethylsilyl)pyrazole as a key intermediate for constructing silicon-containing inhibitors. The validated IC50 of 2.2 nM in human whole blood (compound 48) and documented oral bioavailability in rat and rhesus monkey provide a precedent for the TMS-pyrazole pharmacophore [1]. Procurement of the C-3 silyl isomer is essential because the silicon atom must occupy the 3-position to achieve the bioisosteric replacement of a tert-butyl group; N-TMS isomers lack this pharmacological activity.

Regioselective Synthesis of 4-Substituted N-Unsubstituted Pyrazoles

For laboratories synthesizing 4-substituted pyrazole derivatives that require a free NH for subsequent functionalization, 3-(trimethylsilyl)pyrazole provides a strategic advantage: nitration with HNO₃/AcOH delivers 4-nitro-3-(trimethylsilyl)pyrazole in 78% yield as a single regioisomer [1]. The TMS group directs electrophilic attack exclusively to the 4-position, and subsequent fluoride-mediated desilylation regenerates the C-3 position. This two-step sequence (nitration → desilylation) yields 4-nitropyrazole with a free NH—a compound that is laborious to access from unsubstituted pyrazole due to isomer formation.

Pd-Catalyzed N-Arylpyrazole Library Synthesis with Regiodivergent Halogenation

High-throughput synthesis laboratories building N-arylpyrazole libraries can use 3-(trimethylsilyl)pyrazole as a universal coupling partner in Pd/tBuBrettPhos-catalyzed C–N couplings with diverse aryl triflates [1]. The resulting 1-aryl-3-trimethylsilylpyrazole products serve as a common intermediate for regiodivergent halogenation at the 3-, 4-, and 5-positions, enabling systematic exploration of substitution patterns without the need to synthesize each regioisomeric pyrazole starting material independently [1]. This platform approach reduces the number of building blocks required and accelerates SAR exploration.

Orthogonal Protection Strategies Requiring Differential Silyl Stability

In multi-step syntheses where a silyl protecting group must survive N-functionalization steps, the C-3 TMS group's resistance to premature desilylation (compared to the labile N–Si bond in 1-(trimethylsilyl)pyrazole) makes 3-(trimethylsilyl)pyrazole the compound of choice [1]. The NH proton (pKa ≈ 14.5) can be selectively deprotonated with K₂CO₃ and alkylated or arylated while the C-3 TMS group remains intact, enabling a 'protect-in-place' strategy that N-TMS isomers cannot support .

Application
Selection Property
Validation Focus
Silicon bioisostere kinase inhibitor studies
C-3 TMS pharmacophore precedent
Target-engagement assay context and exposure-model review
Regioselective synthesis of 4-substituted N-unsubstituted pyrazoles
TMS-directed electrophilic substitution
Regioisomer purity and desilylation endpoint review
N-arylpyrazole library synthesis via Pd-catalyzed C–N coupling
Coupling efficiency with aryl triflates
Substrate scope and downstream halogenation platform
Orthogonal protection strategies in multi-step synthesis
C–Si stability vs. N–Si lability
Selective N-functionalization while retaining C-3 TMS
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